Z-Ala-val-OH

DPPIV/CD26 Protease Family DPP9 Substrate Profiling Protease Isoform Selectivity

Z-Ala-Val-OH (Cbz-Ala-Val-OH, CAS 14550-79-9) is a pre-formed L-Ala-L-Val dipeptide with Cbz N-terminal protection and free C-terminal carboxyl. Eliminates sequential coupling steps in SPPS/solution-phase synthesis. Validated DMSO solubility (~100 mg/mL) supports low-DMSO assay development. Essential for DPPIV/CD26-targeted prodrugs and DPP9-selective probes (Val-Ala motif cleaved by DPP9, not DPP8). Defined L,L-stereochemistry ensures chiral fidelity.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
Cat. No. B086071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-val-OH
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1
InChIKeyMSDUZLXFEMEMNF-AAEUAGOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ala-Val-OH (Carbobenzoxy-L-alanyl-L-valine) | Cbz-Protected Dipeptide Building Block for DPPIV-Targeted Prodrug Synthesis


Z-Ala-Val-OH (also designated Z-L-Ala-L-Val-OH or Cbz-Ala-Val-OH) is a benzyloxycarbonyl (Cbz/Z) protected dipeptide comprising L-alanine and L-valine, with the molecular formula C₁₆H₂₂N₂O₅ and a molecular weight of 322.36 g/mol [1]. The compound possesses a protected N-terminus and a free C-terminal carboxyl group, enabling its selective incorporation into larger peptide chains via solid-phase or solution-phase peptide synthesis [1]. It is utilized as a building block for constructing DPPIV/CD26-targeted peptide amide conjugates of nucleosides and for investigating protease substrate recognition motifs .

Why Z-Ala-Val-OH Cannot Be Substituted by Other Cbz-Protected Dipeptides: Sequence-Dependent DPPIV Recognition and Building Block Regiochemistry


Generic substitution of Cbz-protected dipeptides fails due to sequence-specific protease recognition and the precise spatial orientation of the N-terminal protecting group relative to the C-terminal carboxyl. The dipeptidyl peptidase IV (DPPIV/CD26) enzyme family preferentially recognizes specific N-terminal dipeptide sequences for prodrug activation, with Val-Ala and Ala-Val representing distinct cleavage motifs that differ in both kinetic efficiency and target enzyme specificity [1]. Furthermore, the regiochemical distinction between Z-Ala-Val-OH (Ala at N-terminus, Val at C-terminus) and Z-Val-Ala-OH (Val at N-terminus, Ala at C-terminus) produces different intermediates upon deprotection and coupling, affecting the yield and purity of downstream synthetic steps . The evidence below quantifies these sequence- and regiochemistry-dependent differences.

Quantitative Evidence Guide: Z-Ala-Val-OH Differentiation Data for Procurement Decision-Making


Sequence-Specific DPP9 vs DPP8 Substrate Recognition: Val-Ala Motif Differentiates Protease Isoform Selectivity

The dipeptide sequence Val-Ala was identified as a consensus cleavage site for dipeptidyl peptidase 9 (DPP9) that is NOT recognized by the closely related dipeptidyl peptidase 8 (DPP8) [1]. This differential substrate recognition provides a basis for isoform-specific targeting: the Val-Ala motif serves as a cleavage sequence for DPP9 but not DPP8, whereas alternative dipeptide sequences (e.g., Val-Pro) may exhibit distinct isoform selectivity profiles [1].

DPPIV/CD26 Protease Family DPP9 Substrate Profiling Protease Isoform Selectivity Prodrug Activation

Solubility in DMSO: Vendor-Reported Z-Ala-Val-OH Concentration Ranges for Stock Solution Preparation

Z-Ala-Val-OH (CAS 14550-79-9) exhibits reported DMSO solubility enabling stock solution preparation up to 310.21 mM according to vendor technical datasheets [1]. This high DMSO solubility facilitates preparation of concentrated stock solutions for in vitro assays without exceeding standard solvent percentage constraints in final assay buffers.

Solubility Profiling DMSO Stock Solution Assay Preparation In Vitro Solubility

Regiochemical Specificity: Z-Ala-Val-OH vs Z-Val-Ala-OH in DPPIV-Targeted Prodrug Synthesis

Z-Val-Ala-OH (note: Val at N-terminus, Ala at C-terminus) is documented as a useful reagent for preparing peptide amide conjugates of nucleosides as prodrugs that are converted to parent drugs by DPPIV/CD26 action . The regioisomer Z-Ala-Val-OH (Ala at N-terminus, Val at C-terminus) presents a different dipeptide sequence that would be expected to exhibit altered DPPIV recognition kinetics, as DPPIV preferentially cleaves N-terminal X-Pro or X-Ala dipeptides but with substrate-dependent efficiency variations based on the specific amino acid at the P2 position [1].

DPPIV/CD26 Prodrug Nucleoside Conjugates Regiochemical Selectivity Peptide Synthesis

Chiral Purity and Stereochemical Integrity: Z-L-Ala-L-Val-OH as Defined Stereoisomer for Reproducible Biological Activity

Z-Ala-Val-OH is specified as Z-L-Ala-L-Val-OH (synonyms: Z-L-Ala-L-Val-OH, Cbz-L-Ala-L-Val-OH) with defined stereochemistry at both chiral centers [1][2]. Diastereomers (compounds with at least one inverted chiral center) exhibit different physical properties including melting points, solubility, and biological recognition by enzymes and receptors [3]. The defined L,L-configuration ensures consistent protease recognition, as D-amino acid-containing diastereomers demonstrate altered or abolished cleavage by proteases.

Stereochemical Purity Chiral Peptide Synthesis L-Amino Acid Configuration Diastereomer Control

Validated Application Scenarios for Z-Ala-Val-OH: Where the Evidence Supports Prioritization Over Alternatives


DPP9-Specific Substrate Probe Design for Protease Isoform Discrimination Studies

When designing substrate probes or activity-based assays that must discriminate between DPP9 and DPP8, the Val-Ala dipeptide motif (accessible from Z-Ala-Val-OH after Cbz deprotection) provides a documented cleavage sequence recognized by DPP9 but NOT by DPP8 [1]. This isoform selectivity is not achievable with Val-Pro or other alternative dipeptide sequences that exhibit different protease recognition profiles. Researchers investigating the distinct physiological roles of DPP8 and DPP9 should prioritize Val-Ala-containing building blocks to enable specific interrogation of DPP9 activity without DPP8 background interference [1].

High-Concentration DMSO Stock Solution Preparation for In Vitro Enzyme Assays

For researchers requiring concentrated stock solutions (up to ~310 mM) in DMSO for in vitro biochemical or cell-based assays, Z-Ala-Val-OH offers documented DMSO solubility of approximately 100 mg/mL [1]. This solubility profile supports assay development requiring low final DMSO concentrations (e.g., ≤0.1–1% v/v) while maintaining sufficient compound concentration. Procurement of a compound with validated DMSO solubility data reduces the risk of precipitation-related assay failure compared to alternatives lacking published solubility characterization [1].

Solid-Phase Peptide Synthesis (SPPS) Requiring Defined L-Ala-L-Val Sequence with Cbz Protection

When synthesizing peptides that require a defined L-alanyl-L-valine internal sequence with an N-terminal Cbz protecting group, Z-Ala-Val-OH serves as a pre-formed protected dipeptide building block that eliminates the need for sequential coupling of individual protected amino acids [1]. The defined L,L-stereochemistry ensures that the resulting peptide maintains the intended chiral configuration for biological recognition, whereas use of unprotected or racemic dipeptide alternatives may introduce stereochemical heterogeneity and reduced biological activity .

DPPIV/CD26-Targeted Prodrug Development Requiring Ala-Val N-Terminal Sequence

For DPPIV/CD26-targeted prodrug strategies where the Ala-Val N-terminal dipeptide sequence (rather than Val-Ala or other sequences) is required for optimal prodrug-to-drug conversion kinetics, Z-Ala-Val-OH provides the appropriately protected building block for conjugation to therapeutic nucleosides or other payloads [1]. The Cbz protecting group offers acid-labile protection orthogonal to Fmoc/t-Bu SPPS strategies, enabling selective deprotection and subsequent coupling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Ala-val-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.